![molecular formula C17H11Cl2FN4OS2 B2599612 N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide CAS No. 1171645-40-1](/img/structure/B2599612.png)
N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide
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Description
N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H11Cl2FN4OS2 and its molecular weight is 441.32. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis Applications
Heterocyclic compounds play a critical role in the development of new pharmaceuticals and materials. The synthesis and reactivity of thiophene-based compounds, closely related to the target molecule, have been extensively studied. For instance, the work by Mohareb et al. (2004) on thiophenylhydrazonoacetates showcases the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward nitrogen nucleophiles to yield a variety of heterocyclic derivatives, including pyrazole and pyrimidine derivatives, highlighting the potential for creating pharmacologically active compounds Mohareb, R., Sherif, S., Gaber, H., Ghabrial, S. S., & Aziz, S. I., 2004.
Antimicrobial Applications
Derivatives of the target molecule have been explored for their antimicrobial properties. Ragavan et al. (2010) synthesized novel 1,5-diaryl pyrazole derivatives, showing significant antibacterial and antifungal activities against various strains, such as Escherichia coli and Aspergillus flavus. This research underscores the potential of such compounds in developing new antimicrobial agents Ragavan, R., Vijayakumar, V., & Kumari, N., 2010.
Potential Therapeutic Agents
The structurally related compounds have been investigated for their potential as therapeutic agents. Nassar et al. (2015) conducted a study on ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate derivatives, leading to the synthesis of pyrazolo[3,4-d]pyrimidine and other derivatives with significant anticancer activities against various cancer cell lines. This research demonstrates the therapeutic potential of these compounds Nassar, I., Atta-Allah, S. R., & Elgazwy, A. S. H., 2015.
properties
IUPAC Name |
2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN4OS2/c18-13-9-10(15(19)27-13)16(25)24(8-7-23-6-2-5-21-23)17-22-14-11(20)3-1-4-12(14)26-17/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUVPNYNEOWUOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=C(SC(=C4)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide |
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